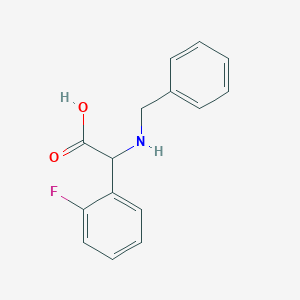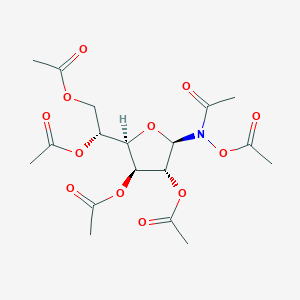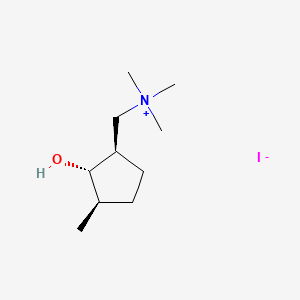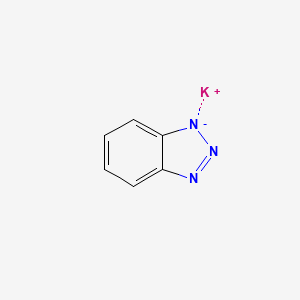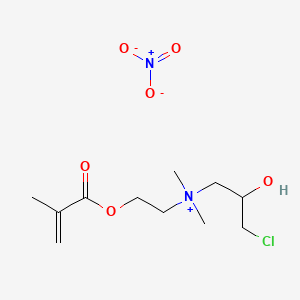
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a cationic surfactant belonging to the class of quaternary ammonium compounds. It is known for its excellent antistatic, film-forming, and dispersing properties. The compound is soluble in water and stable under normal conditions, but it can be oxidized easily .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate typically involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with dimethylaminoethyl methacrylate in the presence of a nitrate source. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through various techniques such as crystallization and filtration .
化学反応の分析
Types of Reactions
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce different substituted products .
科学的研究の応用
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism of action of (2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate involves its interaction with various molecular targets and pathways. The compound’s cationic nature allows it to interact with negatively charged surfaces and molecules, leading to its antistatic and film-forming properties. Additionally, its ability to undergo various chemical reactions enables it to modify surfaces and biomolecules, enhancing their properties .
類似化合物との比較
Similar Compounds
Some similar compounds include:
3-Chloro-2-hydroxypropyl methacrylate: Shares similar chemical structure and properties.
(2-Methacryloyloxyethyl)dimethylammonium chloride: Another quaternary ammonium compound with comparable applications.
Uniqueness
(2-Hydroxy-3-chloropropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is unique due to its combination of a chloropropyl group and a methacryloyloxyethyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring both antistatic and film-forming properties .
特性
CAS番号 |
67596-04-7 |
|---|---|
分子式 |
C11H21ClNO3.NO3 C11H21ClN2O6 |
分子量 |
312.75 g/mol |
IUPAC名 |
(3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C11H21ClNO3.NO3/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;2-1(3)4/h10,14H,1,5-8H2,2-4H3;/q+1;-1 |
InChIキー |
PBTJSEJAYNNNMM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


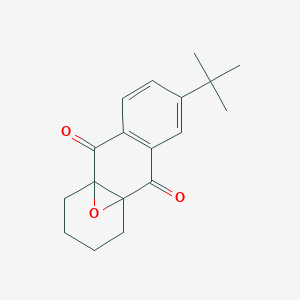
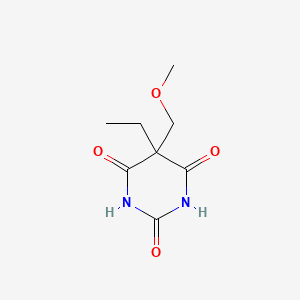
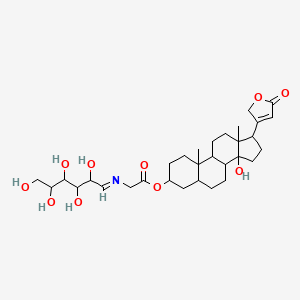
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)
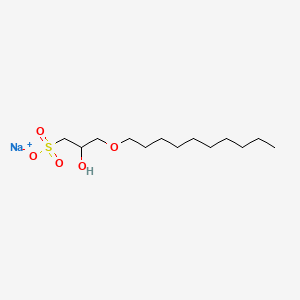
![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)
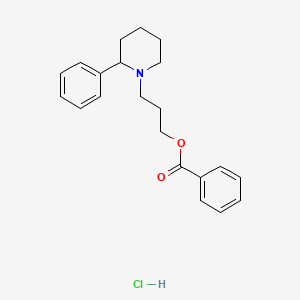
![Tricyclo[6.2.0.03,6]decane](/img/structure/B13795798.png)
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)
